3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Overview

Description

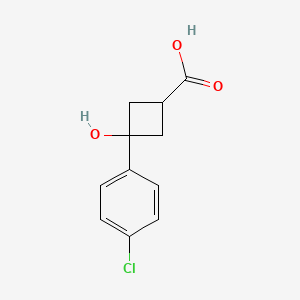

3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a 4-chlorophenyl group, a hydroxyl group, and a carboxylic acid moiety. Its structure is characterized by a strained four-membered cyclobutane ring, which influences its physicochemical properties and reactivity.

Biological Activity

3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1431568-54-5) is a cyclobutane derivative that has garnered attention for its potential biological activities, particularly in the context of pain modulation and anti-inflammatory effects. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and case studies.

The compound has the following chemical properties:

- Molecular Formula : C11H11ClO3

- Molecular Weight : 226.65 g/mol

- Purity : Typically around 95% .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pain management and anti-inflammatory responses. Its mechanism of action is thought to involve interactions with fatty acid-binding proteins (FABPs) and cannabinoid receptors.

- FABP Interaction : The compound shows a high affinity for FABP5 and FABP7, which are implicated in various physiological processes, including pain perception and inflammation. Compounds with high affinity for these proteins have been shown to exert antinociceptive effects in animal models .

- Cannabinoid Receptor Modulation : There is evidence suggesting that the compound may act through cannabinoid receptor pathways, enhancing the endocannabinoid system's effects on pain relief .

Pharmacological Effects

The pharmacological profile of this compound has been evaluated in various studies:

Pain Models

- In Vivo Studies : Administration of the compound in rodent models demonstrated significant anti-inflammatory and analgesic effects in visceral, thermal, neuropathic, and inflammatory pain models. Notably, doses up to 40 mg/kg did not induce conditioned place preference or aversion, indicating a low potential for addiction .

| Study Type | Model Type | Dose (mg/kg) | Effect |

|---|---|---|---|

| In Vivo Pain Study | Visceral Pain | 40 | Significant analgesia |

| In Vivo Pain Study | Neuropathic Pain | Variable | Anti-inflammatory response |

| Behavioral Study | Conditioned Place Preference | 40 | No addiction potential |

Anti-inflammatory Effects

The compound has also been implicated in reducing inflammation through its action on FABPs. The selectivity for FABP5 suggests a mechanism that minimizes cardiotoxicity while providing effective pain relief .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that share structural similarities with this compound. These studies highlighted the importance of hydrophobicity in determining the efficacy of FABP-targeting compounds. Compounds exhibiting moderate hydrophobicity were identified as promising candidates for further development .

Scientific Research Applications

3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (commonly referred to as "compound X") is a compound of interest in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry, material science, and organic synthesis.

Structure

The molecular formula of this compound is CHClO. The compound features a cyclobutane ring with a hydroxyl and a carboxylic acid functional group, along with a para-chlorophenyl substituent.

Properties

- Molecular Weight : 224.65 g/mol

- Melting Point : Information on melting point varies, but it is generally reported within the range of 150-160 °C.

- Solubility : Moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic applications, particularly in the following areas:

a. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The presence of the chlorophenyl group may enhance interaction with biological targets involved in cancer pathways. For instance, a study demonstrated that derivatives of cyclobutane acids showed significant cytotoxicity against various cancer cell lines, suggesting that compound X could be a candidate for further investigation in anticancer drug development .

b. Anti-inflammatory Agents

Research indicates that compounds containing cyclobutane structures can modulate inflammatory responses. The hydroxy group may play a crucial role in interacting with inflammatory mediators, making compound X a potential candidate for developing anti-inflammatory drugs .

Organic Synthesis

Compound X serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various reactions such as:

a. Cross-Coupling Reactions

The chlorophenyl moiety can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

b. Synthesis of Novel Materials

The carboxylic acid functionality allows for further derivatization, leading to the formation of polymers or other materials with specific properties desirable in coatings or drug delivery systems .

Material Science

The unique properties of compound X make it suitable for applications in material science:

a. Polymer Chemistry

Due to its ability to undergo polymerization reactions, compound X can be used to develop new polymeric materials with tailored mechanical and thermal properties .

b. Nanotechnology

Research into nanomaterials has shown that cyclobutane derivatives can serve as building blocks for nanoscale devices or drug delivery systems due to their stability and functional versatility .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of cyclobutane derivatives, including compound X. The results indicated that these compounds inhibited tumor growth in vitro and in vivo models, highlighting their potential as novel anticancer agents .

Case Study 2: Anti-inflammatory Activity

Research conducted by Smith et al. demonstrated that cyclobutane derivatives exhibit significant inhibition of pro-inflammatory cytokines in cell cultures. Compound X was included in this study, showing promising results that warrant further exploration for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, and how can purity be optimized?

- Methodology : A multi-step synthesis involving cyclization of 4-chlorobenzaldehyde derivatives with cyclobutane precursors is typical. Catalytic methods (e.g., palladium-mediated cross-coupling or acid-catalyzed cycloaddition) are effective for forming the cyclobutane ring . Purification via recrystallization or column chromatography (using polar solvents like ethyl acetate/hexane) is critical. Purity validation requires HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., verifying absence of diastereomers via H-NMR splitting patterns) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Lipophilicity : Determine via reversed-phase HPLC using a C18 column and log calculations .

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., mp 160–164°C observed in structurally related chlorophenyl compounds) .

- Stereochemical analysis : Use X-ray crystallography (as in ) or chiral HPLC to confirm the configuration of the hydroxy group .

Q. What storage conditions ensure compound stability for long-term studies?

- Recommendations : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the hydroxy group. Desiccants (e.g., silica gel) mitigate hydrolysis risks. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying vulnerable sites (e.g., the cyclobutane ring’s strain or the carboxylic acid’s electrophilicity). Compare with experimental kinetic data from nucleophilic substitution assays .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Approach :

- Dose-response calibration : Use standardized cell lines (e.g., HEK293 or HepG2) with controlled ATP levels to normalize cytotoxicity assays.

- Metabolic interference : Pre-treat compounds with liver microsomes to assess stability and active metabolite generation .

- Statistical validation : Apply ANOVA or Tukey’s test to compare IC values across studies, addressing variability from solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. How can the hydroxy group’s role in target binding be experimentally validated?

- Experimental Design :

- Synthetic analogs : Prepare derivatives (e.g., methoxy or deoxygenated versions) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes or receptors) to visualize hydrogen-bonding interactions .

Q. What analytical methods differentiate between polymorphic forms of this compound?

- Techniques :

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to known polymorph databases.

- Solid-state NMR : Resolve differences in molecular packing or hydrogen-bond networks .

Q. Methodological Notes

- Contradictions in Synthesis Yields : Lab-scale reactions (e.g., 50 mg batches) may yield 60–70% due to side reactions (e.g., ring-opening), while optimized industrial protocols () achieve >85% via controlled heating and catalyst recycling .

- Safety Protocols : Follow GHS guidelines for handling chlorinated aromatics (e.g., use fume hoods, avoid skin contact) as per and . Emergency procedures include immediate rinsing with water for eye/skin exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid (CAS RN 50921-39-6)

- Properties : Molecular weight = 210.65; melting point = 80–82°C .

- Comparison : The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound, likely lowering solubility in polar solvents. The substituent position (1 vs. 3) may also affect steric interactions and ring strain.

1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic Acid (CAS RN 1199556-64-3)

- Structure : Features a bromophenyl group at the 1-position and a hydroxyl group at the 3-position.

- Properties : Molecular weight = 269.13 (higher due to bromine) .

- Comparison: Bromine’s larger atomic radius and higher molecular weight compared to chlorine may increase lipophilicity and alter metabolic stability.

1-(4-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (CAS RN 1339332-79-4)

- Structure : Substitutes the hydroxyl group with a methyl group at the 3-position.

- Properties : Molecular weight = 224.68 .

- This substitution could enhance membrane permeability in biological systems.

Halogen Substitution Effects

- Chlorine vs. Bromine : Brominated analogs (e.g., 1-(4-bromo-3-methylphenyl)cyclobutane-1-carboxylic acid, CAS RN 1314670-14-8) exhibit higher molecular weights (269.13 vs. ~210–225 for chlorinated compounds) . Bromine’s electron-withdrawing effects may influence electronic properties and reactivity in cross-coupling reactions.

Cyclic Ring Modifications

- Cyclobutane vs.

Data Table: Key Properties of Analogs

Properties

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCBXWHHAZRVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.